3-Hydroxy-1-phenylpropan-1-one

Description

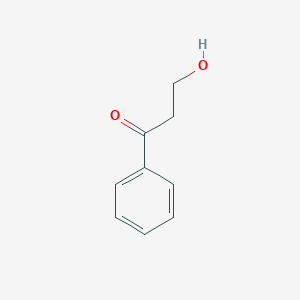

Structure

2D Structure

Propriétés

IUPAC Name |

3-hydroxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFUZMQHVIOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927537 | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-48-8, 5650-41-9 | |

| Record name | Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 3 Hydroxy 1 Phenylpropan 1 One and Its Structural Analogs

Chemo-Catalytic and Stoichiometric Approaches to 3-Hydroxy-1-phenylpropan-1-one

A variety of chemical methods, including both catalytic and stoichiometric reactions, have been developed for the synthesis of this compound. These approaches primarily focus on the efficient formation of the crucial carbon-carbon bond and the selective reduction of appropriate precursors.

Aldol (B89426) and Related Condensation Reactions for C-C Bond Formation

The aldol reaction and its variants stand as cornerstone strategies for the construction of the β-hydroxy ketone moiety inherent to this compound. These reactions involve the nucleophilic addition of an enolate to a carbonyl group, forming the characteristic carbon-carbon bond.

The classic aldol condensation typically involves the reaction between an enolizable ketone, such as acetophenone (B1666503), and an aldehyde, like formaldehyde (B43269), under basic or acidic conditions. For instance, the reaction of acetophenone and formaldehyde can yield this compound. However, these reactions can sometimes be challenging to control, potentially leading to dehydration of the initial β-hydroxy ketone product to form α,β-unsaturated ketones or further condensation reactions. To circumvent these issues, specific reaction conditions, such as the substantial absence of acid or base catalysts, have been explored to achieve high yields of the desired this compound. Another approach involves a one-step, one-pot direct aldol condensation promoted by a Lewis acid like magnesium iodide (MgI2), which facilitates the reaction between an aldehyde and a ketone at room temperature to produce β-hydroxy ketones in good yields.

The Mukaiyama aldol addition is a powerful and widely used variation of the aldol reaction that employs a silyl (B83357) enol ether as the nucleophile and a Lewis acid as a promoter. This method offers a high degree of control over the reaction, allowing for crossed aldol reactions that might otherwise be difficult to achieve. The reaction between a silyl enol ether of a ketone and an aldehyde, in the presence of a Lewis acid like titanium tetrachloride (TiCl4), generates a β-hydroxy ketone.

Optimization of the Mukaiyama aldol reaction is crucial for achieving high yields and stereoselectivity. Factors such as the choice of Lewis acid, the silyl group on the enol ether, the solvent, and the reaction temperature all play significant roles. For instance, strong Brønsted acids have been shown to catalyze the Mukaiyama aldol reaction effectively, even under solvent-free conditions. The use of chiral Lewis acid complexes can also lead to asymmetric synthesis, producing enantiomerically enriched aldol products. Research has demonstrated that various aldehydes and silyl enol ethers can participate in this reaction, affording a diverse range of β-hydroxy ketones in excellent yields.

| Reactants | Catalyst/Promoter | Conditions | Product | Yield | Reference |

| Benzaldehyde (B42025), Silyl enol ether of acetophenone | MgI2, EtN(i-Pr)2 | CH2Cl2, rt, 30 min | 3-Hydroxy-1,3-diphenylpropan-1-one | 98% | |

| 4-Chlorobenzaldehyde, Silyl enol ether of acetophenone | Strong Brønsted acid | Solvent-free | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 87% | |

| Benzaldehyde, Silyl enol ether of acetophenone | Chiral Brønsted acid (2e) | Toluene/hexanes, -86 °C | (R)-3-Hydroxy-1,3-diphenylpropan-1-one | 94% (92:8 er) | |

| 4-Nitrobenzaldehyde, Silyl enol ether of acetophenone | Strong Brønsted acid | Solvent-free | 3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one | 91% | |

| 4-Cyanobenzaldehyde, Silyl enol ether of acetophenone | Strong Brønsted acid | Solvent-free | 3-(4-Cyanophenyl)-3-hydroxy-1-phenylpropan-1-one | 96% |

The Claisen-Schmidt condensation provides an alternative route to this compound and its analogs. This reaction typically involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). For example, the reaction of 2'-hydroxyacetophenone (B8834) with a benzaldehyde derivative under alkaline conditions yields a 2'-hydroxychalcone.

The resulting chalcone can then be selectively reduced to the corresponding saturated β-hydroxy ketone. A common method for this reduction is the use of sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol (B129727). Catalytic hydrogenation using transition metal catalysts, such as palladium on carbon (Pd/C), is another effective method for the reduction of the carbon-carbon double bond of the chalcone intermediate. This two-step sequence of Claisen-Schmidt condensation followed by reduction offers a versatile pathway to a wide range of substituted 3-hydroxy-1-phenylpropan-1-ones.

| Intermediate Chalcone | Reduction Method | Product | Yield | Reference |

| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | NaBH₄, Methanol, 0-5°C | 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | 68-74% | |

| (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | 10% Pd/C, H₂ (1 atm), Methanol, rt | 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | 89-93% |

Reformatsky Reaction in Aqueous Media for Substituted Derivatives

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which can be precursors to β-hydroxy ketones. The reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. Recent advancements have shown that this reaction can be successfully carried out in aqueous media, offering a more environmentally friendly approach.

For instance, the indium-mediated Reformatsky reaction of iododifluoroacetylketones with aldehydes in pure water can produce α,α-difluoro-β-hydroxyketones in high yields. This method demonstrates excellent substrate suitability and functional group selectivity. Another variation involves a rhodium-catalyzed Honda-Reformatsky reaction using diethylzinc (B1219324) to synthesize β-hydroxy-α,α-difluoro esters. These fluorinated derivatives are of significant interest due to the unique properties conferred by the fluorine atoms.

Reduction Strategies for Carbonyl Precursors of this compound

The selective reduction of dicarbonyl compounds presents another important strategy for the synthesis of this compound and its analogs. The challenge lies in selectively reducing one carbonyl group in the presence of another.

Biocatalytic approaches using ene reductases have shown promise in the asymmetric monoreduction of α,β-dicarbonyls to chiral α-hydroxy carbonyls. For example, the reduction of 1-phenyl-1,2-propanedione (B147261) using old yellow enzyme 3 (OYE3) can yield (R)-phenylacetylcarbinol with high conversion and excellent enantioselectivity. Chemical reductants like zinc borohydride (Zn(BH4)2) can also be employed for the reduction of carbonyl compounds. This reagent, often used in the presence of charcoal, can selectively reduce aldehydes over ketones and can achieve exclusive 1,2-reduction of conjugated carbonyl compounds to their corresponding allylic alcohols. Furthermore, β-hydroxyketones can be reduced to the corresponding 1,3-diols through hydrosilylation followed by workup.

Organometallic and Transition Metal-Catalyzed Syntheses

Organometallic and transition metal-catalyzed reactions offer powerful and versatile tools for the construction of this compound and its analogs. These methods often provide high efficiency and control over the chemical transformation.

Copper-catalyzed borylation of α,β-unsaturated carbonyl compounds has emerged as a key strategy for the synthesis of β-hydroxy ketones. This method typically involves the 1,4-conjugate addition of a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to an α,β-unsaturated ketone, followed by an oxidation step to yield the desired this compound derivative.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, a zeolite-immobilized copper catalyst has been shown to be highly active for the conjugate borylation of α,β-unsaturated compounds in aqueous media. sioc-journal.cn This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity. sioc-journal.cn The reaction proceeds through a two-step sequence, starting with the β-borylation of the unsaturated precursor, followed by oxidation to afford the β-hydroxy product in excellent yields. sioc-journal.cn

In the pursuit of asymmetric synthesis, chiral copper(II) complexes have been employed to achieve enantioselective β-borylation. The use of copper(II) complexes with chiral Schiff base ligands has been investigated, leading to the formation of organoborane derivatives with good enantiomeric excess (ee). d-nb.info These intermediates can then be converted to chiral β-hydroxy ketones. d-nb.info

Table 1: Copper-Catalyzed Synthesis of this compound Analogs

| Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcone | Zeolite-Cu | THF/H₂O | 97 | sioc-journal.cn |

| 4-Fluorochalcone | Zeolite-Cu | THF/H₂O | 93 | sioc-journal.cn |

| 4-Chlorochalcone | Zeolite-Cu | THF/H₂O | 84 | sioc-journal.cnresearchgate.net |

| 3-Bromochalcone | Zeolite-Cu | THF/H₂O | 81 | sioc-journal.cn |

| Chalcone | Cu(OAc)₂/Chiral Schiff Base (L5) | - | - | d-nb.info |

Palladium-catalyzed hydrogenation represents a classic and effective method for the reduction of the carbon-carbon double bond in α,β-unsaturated ketones, such as chalcones, to produce the corresponding saturated ketones. Subsequent reduction of the carbonyl group can then yield this compound derivatives. More direct routes involving the selective hydrogenation of the double bond in unsaturated precursors are also of significant interest.

Catalytic transfer hydrogenation (CTH) offers a practical alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules like formic acid. chemmethod.com The efficiency of palladium catalysts, such as palladium(II) chloride (PdCl₂) and palladium(II) acetylacetonate (B107027) (Pd(acac)₂), has been studied for the hydrogenation of cinnamic acid, a precursor that can be converted to this compound. chemmethod.com Reaction conditions, including the choice of solvent and base, have been shown to be critical for achieving high yields. chemmethod.com For instance, the use of water as a solvent with a PdCl₂ catalyst at elevated temperatures can lead to quantitative conversion of cinnamic acid to phenylpropanoic acid. chemmethod.com

In industrial settings, the catalytic hydrogenation of precursors like 3-hydroxy-2-methyl-1-phenylprop-2-en-1-one to 3-hydroxy-2-methyl-1-phenylpropan-1-one (B99471) can be achieved using palladium or platinum catalysts under high pressure and temperature.

Table 2: Palladium-Catalyzed Hydrogenation of Cinnamic Acid

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield of Phenylpropanoic Acid (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂ | Formic Acid | Water | 90 | 100 | chemmethod.com |

| Pd(acac)₂ | Formic Acid | - | 65 | 87 | chemmethod.com |

| PdCl₂ | Formic Acid | Water | 25 | 0 | chemmethod.com |

Synthetic Routes from Hydrazono-Phenylethanone Derivatives

An alternative synthetic approach to derivatives of this compound involves the use of hydrazono-phenylethanone precursors. Specifically, 2-arylhydrazono-3-hydroxy-1-phenylpropan-1-one derivatives can be synthesized in high yields. arkat-usa.orgresearchgate.net

This synthesis is achieved through the reaction of 2-arylhydrazono-1-phenylethanones with formaldehyde. arkat-usa.orgresearchgate.net The reaction conditions can be varied, for example, by using montmorillonite (B579905) K10 as a catalyst or by simply stirring the reactants in methanol with triethylamine (B128534) (TEA) as a base. arkat-usa.orgresearchgate.net This method provides a selective route to these functionalized hydroxy-ketone derivatives. arkat-usa.orgresearchgate.net

Table 3: Synthesis of 2-Arylhydrazono-3-hydroxy-1-phenylpropan-1-one Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Arylhydrazono-1-phenylethanones | Formaldehyde | Methanol, TEA, stirring | 2-Arylhydrazono-3-hydroxy-1-phenylpropan-1-one derivatives | High | arkat-usa.orgresearchgate.net |

| 2-Arylhydrazono-1-phenylethanones | Formaldehyde | Montmorillonite K10 | 2-Arylhydrazono-3-hydroxy-1-phenylpropan-1-one derivatives | High | arkat-usa.orgresearchgate.net |

Biocatalytic and Chemo-Enzymatic Syntheses of this compound Derivatives

Biocatalysis has gained prominence as a green and highly selective method for the synthesis of chiral molecules. The use of whole microbial cells or isolated enzymes allows for reactions to be conducted under mild conditions, often with high stereo- and regioselectivity.

Enzyme-Mediated Stereoselective Reductions of Prochiral Ketones

The asymmetric reduction of prochiral ketones to optically active secondary alcohols is a cornerstone of biocatalytic synthesis. researchgate.netnih.gov This approach is particularly valuable for producing enantiomerically pure or enriched this compound and its analogs. Whole-cell biocatalysts are often preferred as they contain the necessary oxidoreductases, cofactors (e.g., NAD(P)H), and cofactor regeneration systems within the cell. nih.gov

A wide array of microorganisms, including various yeast and bacterial strains, have been screened for their ability to reduce different types of prochiral ketones. researchgate.netnih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzymes present in the microorganism and the structure of the substrate.

Among the numerous yeast strains investigated for biocatalytic reductions, Yarrowia lipolytica and Rhodotorula rubra have demonstrated significant potential.

Yarrowia lipolytica is a non-conventional yeast that has been effectively used in the biotransformation of various hydrophobic compounds. mdpi.comufs.ac.za Different strains of Y. lipolytica have been shown to reduce ketones with varying efficiencies and stereoselectivities. mdpi.com For example, in the transformation of 3-chloro-1-phenylpropan-1-one, a precursor for the antidepressant fluoxetine, Y. lipolytica strains yielded (R)-1-phenylpropan-1-ol with yields ranging from 42% to 92% and enantiomeric excesses between 26% and 70%. mdpi.com

Rhodotorula rubra is another yeast species known for its excellent performance in the stereoselective reduction of ketones. It has been successfully employed in the reduction of racemic 3-hydroxy-1,3-diphenylpropan-1-one, a structural analog of this compound, to produce the corresponding anti-1,3-diol with high enantiomeric excess. d-nb.info In the reduction of the carbonyl moiety of this β-hydroxy ketone, R. rubra provided the product with a 65% ee. d-nb.info Furthermore, certain strains of R. rubra have exhibited excellent recyclability in the reduction of propiophenone, maintaining high yields and enantioselectivity over multiple cycles. unesp.brresearchgate.net

Table 4: Biocatalytic Reduction of Ketones by Yarrowia lipolytica and Rhodotorula rubra

| Yeast Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Yarrowia lipolytica KCh 71 | 2'-Hydroxy-2"-bromochalcone | 2'-Hydroxy-2"-bromodihydrochalcone | 70.4 | - | mdpi.com |

| Yarrowia lipolytica (various strains) | 3-Chloro-1-phenylpropan-1-one | (R)-1-Phenylpropan-1-ol | 42-92 | 26-70 | mdpi.com |

| Rhodotorula rubra MIM 147 | Racemic 3-hydroxy-1,3-diphenylpropan-1-one | anti-1,3-Diphenylpropane-1,3-diol | - | 65 | d-nb.info |

| Rhodotorula rubra AS 2.2241 | Propiophenone | (S)-1-Phenylpropan-1-ol | >95 (recyclable for 9 cycles) | up to 99 | unesp.br |

Stereospecific Oxidoreductase Activity

Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are pivotal in the stereospecific synthesis of chiral alcohols from prochiral ketones. The reduction of α-hydroxy ketones, such as 2-hydroxy-1-phenylpropan-1-one (HPP), is a key step in producing vicinal diols with high enantiomeric excess.

A study investigating eight different alcohol dehydrogenases for the reduction of bulky α-hydroxy ketones found that the ADH from Ralstonia sp. (RADH) exhibited high potential for converting these sterically demanding substrates. uni-duesseldorf.de The substrate specificity of various oxidoreductases, including RADH, has been evaluated for the reduction of HPP and other ketones, demonstrating the diverse catalytic activities available for stereoselective transformations. rsc.org For instance, the reduction of (2R)-HPP is catalyzed by RADH to produce (1R,2R)-1-phenylpropane-1,2-diol ((1R,2R)-PPD), a crucial intermediate for pharmaceuticals like the anti-angina agent diltiazem. rsc.orgrsc.org This reaction often employs a substrate-coupled cofactor regeneration system to recycle the expensive NADP⁺. rsc.orgrsc.org

The table below summarizes the activity of various crude cell extracts containing overexpressed alcohol dehydrogenases towards different substrates.

| Oxidoreductase | Substrate | Specific Activity (U/mg) |

| CPCR | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 0.1 ± 0.0 |

| FADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 0.2 ± 0.0 |

| HLADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | n.a. |

| LBADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 0.1 ± 0.0 |

| RADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 1.8 ± 0.1 |

| SADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 0.2 ± 0.1 |

| TADH | 2-Hydroxy-1-phenylpropan-1-one (HPP) | 0.2 ± 0.0 |

| Data sourced from a study on the substrate specificity of various alcohol dehydrogenases. rsc.org n.a. - not active. |

Cascade Chemo-Biocatalytic Approaches for Diol and Hydroxyketone Formation

Cascade reactions that combine chemical and biological catalysis offer an elegant and efficient route to chiral hydroxy ketones and 1,3-diols. nih.govresearchgate.net One such approach involves the asymmetric β-borylation of α,β-unsaturated compounds using a copper(II) complex with a tridentate N,N,O ligand, followed by the bioreduction of the resulting keto-alcohol using yeasts. nih.gov This chemo-biocatalytic cascade has been successfully applied to synthesize (R)-keto-alcohols with up to 99% enantiomeric excess (ee) and (S,S)-diols with up to 99% diastereomeric excess (de) in favor of the anti-enantiomers, using Rhodotorula rubra. nih.gov

Another powerful cascade strategy involves a two-step biocatalytic process in a micro-aqueous medium. rsc.org This system uses whole cells for both an asymmetric carboligation and a subsequent stereoselective reduction. rsc.org For example, the synthesis of (1R,2R)-1-phenylpropane-1,2-diol begins with the carboligation of benzaldehyde and acetaldehyde, catalyzed by benzaldehyde lyase (BAL) from Pseudomonas fluorescens, to form (R)-2-hydroxy-1-phenylpropan-1-one ((2R)-HPP). rsc.orgrsc.org This intermediate is then reduced by an alcohol dehydrogenase from Ralstonia sp. (RADH) to the final diol product. rsc.orgrsc.org This one-pot process, utilizing lyophilized whole cells, circumvents the need for enzyme purification and the addition of expensive cofactors like ThDP and NADPH. rsc.org

The following table presents the results of a chemo-biocatalytic cascade for the synthesis of chiral hydroxy ketones and anti-1,3-diols.

| Substrate | Catalyst System | Product | Yield (%) | ee/de (%) |

| α,β-unsaturated compound | Cu(II)-L5 complex / Rhodotorula rubra | (R)-keto-alcohol | - | up to 99 (ee) |

| α,β-unsaturated compound | Cu(II)-L5 complex / Rhodotorula rubra | (S,S)-diol | - | up to 99 (de, anti) |

| Benzaldehyde & Acetaldehyde | BAL / RADH (whole cells) | (1R,2R)-1-phenylpropane-1,2-diol | - | >99 (ee/de) |

| Data compiled from studies on cascade reactions. rsc.orgnih.gov |

Whole-Cell Biotransformation Strategies for Chiral Carbinol Production

Whole-cell biotransformation is an industrially attractive method for producing chiral carbinols due to its cost-effectiveness and operational simplicity. ijcrcps.com This approach utilizes the intact cellular machinery of microorganisms, eliminating the need for enzyme purification. ijcrcps.com

A notable example is the production of (S)-1-phenyl-1,3-propanediol ((S)-PPD) from 3-hydroxy-1-phenylpropane-1-one (HPPO). researchgate.net A screening of 828 microbial strains identified Williopsis saturnus var. mrakii AJ-5620 as a highly efficient producer of (S)-PPD with over 99% ee. researchgate.net By employing a successive feeding strategy of HPPO, a total yield of 9.9 g/L of (S)-PPD was achieved in 20 hours with a molar yield of 81%. researchgate.net Similarly, an (R)-1-phenyl-1,3-propanediol-producing enzyme was purified from Trichosporon fermentans AJ-5152, which converted HPPO to (R)-PPD with over 99% ee. researchgate.net

The asymmetric reduction of various prochiral ketones to their corresponding (R)-alcohols has been successfully demonstrated using whole cells of Lactobacillus kefiri P2. sci-hub.seresearchgate.net This biocatalyst has shown high conversion rates and enantioselectivity for a range of substrates. sci-hub.se For instance, the bioreduction of 2-methyl-1-phenylpropan-1-one resulted in (R)-2-methyl-1-phenylpropan-1-ol in 96% yield and excellent enantiomeric purity. sci-hub.seresearchgate.net

The production of phenylacetylcarbinol (PAC), an intermediate for ephedrine (B3423809) synthesis, is another key application of whole-cell biotransformation. ijcrcps.combiotech-asia.org Yeast-catalyzed biotransformation of benzaldehyde and pyruvate (B1213749) is an established industrial process. ijcrcps.combiotech-asia.org

The table below highlights the efficiency of different whole-cell systems in producing chiral carbinols.

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Williopsis saturnus var. mrakii AJ-5620 | 3-Hydroxy-1-phenylpropane-1-one (HPPO) | (S)-1-phenyl-1,3-propanediol | 9.9 g/L (81% molar yield) | >99% |

| Trichosporon fermentans AJ-5152 | 3-Hydroxy-1-phenylpropane-1-one (HPPO) | (R)-1-phenyl-1,3-propanediol | 8.9 g/L (76% molar yield) | >99% |

| Lactobacillus kefiri P2 | 2-Methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | 96% | >99% |

| Brettanomyces lambicus | Benzaldehyde & Pyruvate | (R)-Phenylacetylcarbinol | 11.7-12.6 g/L | ~90-93% |

| Data compiled from various studies on whole-cell biotransformations. researchgate.netsci-hub.seresearchgate.netbiotech-asia.org |

Enzyme Membrane Reactor Applications for Continuous Production

Enzyme membrane reactors (EMRs) are a powerful tool for the continuous production of fine chemicals, combining biocatalysis with membrane-based separation for catalyst recovery and product purification. nih.govacademie-sciences.fr This technology offers advantages such as high conversion, excellent selectivity, and high space-time yields. nih.gov

The production of (R)-2-hydroxy-1-phenylpropan-1-one (HPP) derivatives has been successfully demonstrated in a continuously operated EMR using benzaldehyde lyase (BAL) from Pseudomonas fluorescens. nih.govresearchgate.net This system has been used to synthesize various substituted (R)-HPP derivatives on a gram scale with high yields and total turnover numbers up to 43,000. nih.govresearchgate.net A kinetic model was developed to describe both batch and continuously operated reactors, facilitating process optimization. nih.govresearchgate.net

More recently, a continuous stirred tank reactor (cSTR) cascade has been developed for the synthesis of (S)-2-hydroxyphenyl propanone ((S)-HPP) in an unconventional micro-aqueous reaction system (MARS). rsc.org This setup, using a variant of benzaldehyde lyase, achieved a product concentration of 190 mM (S)-HPP with an ee > 98% over 8 hours. The product was easily recovered from the organic medium by crystallization with a 68% isolated yield and >99% purity. rsc.org

The table below summarizes the performance of EMR systems for the production of HPP and its derivatives.

| Reactor Type | Enzyme | Product | Key Performance Metrics |

| Continuously Operated EMR | Benzaldehyde Lyase (P. fluorescens) | (R)-HPP derivatives | High conversion, high selectivity, ttn up to 43,000, gram-scale production. nih.govresearchgate.net |

| cSTR Cascade in MARS | Benzaldehyde Lyase variant (PpBFD varL461A) | (S)-2-Hydroxyphenyl propanone | 190 mM product concentration, >98% ee, 68% isolated yield, >99% purity. rsc.org |

| Data sourced from studies on enzyme membrane reactor applications. nih.govresearchgate.netrsc.org |

Optimization and Innovation in this compound Synthesis

The synthesis of this compound and its analogs is continuously being refined through the application of green chemistry principles and advanced stereoselective control strategies. These efforts aim to develop more sustainable, efficient, and selective synthetic routes.

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of this compound and related compounds to minimize environmental impact and enhance sustainability. rsc.org Key aspects include the use of biocatalysts, aqueous reaction media, and the development of one-pot cascade reactions.

Whole-cell biotransformation is a prime example of a green synthetic approach, as it often operates under mild conditions in aqueous environments and reduces the need for hazardous reagents and solvents. sci-hub.seresearchgate.net The use of microorganisms like Lactobacillus kefiri for the production of chiral carbinols exemplifies a cheap, clean, and eco-friendly process. sci-hub.seresearchgate.net Similarly, the industrial production of phenylacetylcarbinol (PAC) via yeast fermentation highlights the long-standing application of green biotransformations. ijcrcps.com

The development of synthetic protocols in aqueous media is another significant step towards greener synthesis. sioc-journal.cn While many organic reactions are performed in organic solvents, the use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. sioc-journal.cn Researchers are exploring catalysts, such as zeolite-supported copper, that can function efficiently in aqueous media. sioc-journal.cn

Furthermore, the design of multi-step biocatalytic cascades in micro-aqueous systems exemplifies a highly efficient and green approach. rsc.org These systems, which use lyophilized whole cells, not only avoid the need for enzyme purification and cofactor addition but also facilitate catalyst and product workup by using organic solvents like methyl tert-butyl ether (MTBE) in a contained manner. rsc.org This approach leads to extremely high space-time yields and a favorable E-factor, a key metric in green chemistry. rsc.org

Enantioselective and Diastereoselective Control in Synthesis

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for the synthesis of biologically active molecules. In the context of this compound and its analogs, significant progress has been made in controlling stereochemical outcomes.

One strategy involves the use of transition metal-catalyzed asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR). researchgate.netmdpi.com For instance, the (R,R)-Teth-TsDPEN-Ru(II) complex has been used for the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes. researchgate.netmdpi.com This process proceeds through the in situ formation of 2-benzyl-3-hydroxy-1-phenylpropan-1-one intermediates, which enhance both reactivity and stereoselectivity via hydrogen bonding. researchgate.netmdpi.comresearchgate.net This method yields anti-2-benzyl-1-phenylpropane-1,3-diols with high diastereomeric ratios (85:15 to 92:8 dr) and excellent enantioselectivities (>99% ee). researchgate.netmdpi.com

Biocatalytic cascade reactions are also a powerful tool for stereochemical control. The combination of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme for carboligation and an alcohol dehydrogenase for reduction allows for the synthesis of all four possible stereoisomers of 1-phenylpropane-1,2-diol (B147034) with high selectivities (ee/de > 99%). rsc.org The choice of enzymes dictates the final stereochemistry of the product. uni-duesseldorf.de

Enantioselective reductive aldol reactions provide an alternative to traditional methods, generating reactive enolates directly from α,β-unsaturated carbonyl substrates without the need for strong bases. orgsyn.org This approach has been used to synthesize syn-aldol adducts with complete diastereocontrol (d.r. >20:1) and excellent enantiomeric purity (97% ee). orgsyn.org

The table below provides examples of stereoselective control in the synthesis of this compound analogs and related diols.

| Method | Catalyst/Enzyme | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation-DKR | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-benzyl-1-phenylpropane-1,3-diols | 85:15 to 92:8 | >99% |

| Biocatalytic Cascade | Benzaldehyde Lyase / Alcohol Dehydrogenase | 1-phenylpropane-1,2-diol stereoisomers | >99% (de) | >99% (ee) |

| Enantioselective Reductive Aldol Reaction | (lIpc)₂BH | syn-(2R, 3S)-3-hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one | >20:1 | 97% |

| Data compiled from studies on stereoselective synthesis. rsc.orgresearchgate.netmdpi.comorgsyn.org |

Process Intensification and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound and its structural analogs necessitates the adoption of process intensification and robust scale-up methodologies. These strategies aim to enhance reaction efficiency, improve safety, reduce waste, and lower operational costs compared to traditional batch processing. Key approaches include the implementation of continuous-flow systems and the use of advanced biocatalytic reactors, which offer superior control over reaction parameters and facilitate scalable production.

Process intensification in this context focuses on developing manufacturing processes that are more efficient, sustainable, and economical. researchgate.net For the synthesis of β-hydroxy ketones, this often involves shifting from conventional batch reactors to continuous-flow systems, which can dramatically reduce reaction times and improve yields. beilstein-journals.org The primary goals are to maximize key performance indicators such as product yield (g product/g substrate), product concentration (g/L), and volumetric productivity (g/L/h). researchgate.net

Continuous-Flow Synthesis

Continuous-flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over batch production. flinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes or channels, where the reaction occurs. This setup provides exceptional control over parameters like temperature, pressure, and residence time, leading to enhanced reaction rates, higher selectivity, and improved safety profiles. flinders.edu.auresearchgate.net

A notable advantage is the dramatic reduction in reaction time. For instance, an aldol reaction that required 24 hours to reach completion in a batch process achieved 100% conversion in just 20 minutes when transitioned to a continuous-flow setup. beilstein-journals.org This acceleration is attributed to the superior heat and mass transfer characteristics of micro-scale or meso-scale flow reactors. Furthermore, multi-step syntheses can be "telescoped," where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps, thereby minimizing waste and production time. acs.org

The synthesis of ketone derivatives in flow systems has been demonstrated to be highly efficient. By utilizing packed-bed reactors or simple polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) tubing, chemists can achieve high levels of chemocontrol that are often difficult to manage in large-scale batch reactors, particularly for reactions involving unstable intermediates or precise stoichiometry. beilstein-journals.orgresearchgate.netacs.org

| Parameter | Conventional Batch Process | Continuous-Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 24 hours) | Seconds to minutes (e.g., 20 minutes) | beilstein-journals.org |

| Yield | Often lower due to side reactions | Generally higher; up to 95% or more | beilstein-journals.org |

| Temperature Control | Difficult to maintain uniformly, hotspots can occur | Precise and rapid heating/cooling | flinders.edu.au |

| Scalability | Complex, requires reactor redesign | Simpler via "numbering-up" (parallel systems) | flinders.edu.auucl.ac.uk |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes | flinders.edu.au |

Biocatalytic Microreactors and Enzyme Immobilization

For the stereoselective synthesis of chiral building blocks like (R)-2-hydroxy-1-phenylpropan-1-one, biocatalysis offers unparalleled specificity. The use of enzymes, such as benzaldehyde lyase (BAL), in microreactors represents a significant step in process intensification. mdpi.comresearchgate.net Microreactors, with their high surface-area-to-volume ratio, facilitate rapid mass and heat transfer, creating an optimal environment for enzymatic reactions. mdpi.com

A key strategy for making enzymatic processes economically viable is enzyme immobilization. By fixing the enzyme to a solid support within the reactor, it can be easily separated from the product stream and reused for extended periods. tandfonline.com Techniques include immobilizing His-tagged enzymes onto nickel-nitrilotriacetic acid (Ni-NTA) functionalized surfaces or magnetic beads. mdpi.comtandfonline.comcobiotech.eu This approach not only simplifies downstream purification but also enhances the operational stability of the biocatalyst. cobiotech.eu

Research has demonstrated the successful synthesis of (R)-2-hydroxy-1-phenylpropan-1-one and related compounds using immobilized enzymes in continuous-flow microreactors. mdpi.comtandfonline.com These systems have shown volumetric productivities that are 3 to 17 times higher than their batch counterparts, highlighting the efficiency of this approach. cobiotech.eu

| Enzyme/Catalyst | Methodology | Key Product/Analog | Performance Highlight | Reference |

|---|---|---|---|---|

| Benzaldehyde Lyase (BAL) | Immobilized on Ni-NTA support in a microreactor | (R)-2-hydroxy-1-phenylpropan-1-one | Successful synthesis in a continuous system | mdpi.comtandfonline.com |

| Benzoylformate Decarboxylase (BFD) | Recirculation of soluble enzyme in a microreactor | (S)-2-hydroxypropiophenone | 3-5 fold higher volume productivity than batch reactor | cobiotech.eu |

| Benzaldehyde Lyase (BAL) | Continuously operated enzyme membrane reactor (EMR) | (R)-HPP derivatives | Successful gram-scale production with kinetic model optimization | researchgate.net |

| Polystyrene Resin-Supported Proline | Packed-bed continuous-flow reactor | Chiral β-hydroxy ketones | Stable operation over 30 hours, gram-scale isolation | beilstein-journals.org |

Scale-Up Strategies: From Microreactors to Production

Scaling up a process developed in a microreactor does not typically involve building a larger reactor. Instead, a "numbering-up" or "scaling-out" strategy is employed, where multiple microreactor units are operated in parallel to achieve the desired production volume. flinders.edu.auucl.ac.uk This approach preserves the optimal reaction conditions and high efficiency demonstrated at the micro-scale.

For larger, industrial-scale production, continuously operated enzyme membrane reactors (EMRs) are a viable option. In an EMR, the enzyme is retained within the reactor by a semi-permeable membrane, which allows the product to flow out continuously. This setup has been successfully used for the gram-scale production of (R)-2-hydroxy-1-phenylpropan-1-one (HPP) derivatives. researchgate.net

The successful scale-up also relies on rigorous, model-based process design. By developing kinetic models of the reaction system, it is possible to simulate and optimize process parameters, such as substrate feeding strategies, to maximize product concentration and minimize enzyme inactivation. researchgate.netmdpi.com For the synthesis of a structural analog, (R)-2-hydroxy-1-phenylbutan-1-one, such an optimized, model-driven approach led to a 13% improvement in the final product concentration compared to a standard batch process. mdpi.com The integration of in-line analytics, such as FTIR or NMR, ensures real-time monitoring and control, further enhancing the robustness and efficiency of the scaled-up process.

In Depth Mechanistic Investigations of 3 Hydroxy 1 Phenylpropan 1 One Reactivity

Fundamental Reaction Mechanisms of the β-Hydroxyketone Moiety

As a β-hydroxyketone, 3-Hydroxy-1-phenylpropan-1-one undergoes a variety of reactions characteristic of its constituent functional groups. wikipedia.org

The carbonyl group is the most prominent site for nucleophilic attack due to the polarization of the carbon-oxygen double bond. The carbon atom bears a partial positive charge, making it electrophilic. The general mechanism for nucleophilic addition proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or a mild acid to yield a tertiary alcohol.

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, react readily, while weaker nucleophiles may require acid catalysis to activate the carbonyl group.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product |

|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Hydride Ion (NaBH₄, LiAlH₄) | 1,3-Diol |

| Cyanide Ion (HCN, KCN) | Cyanohydrin |

The ketone functionality in this compound can be selectively reduced to a secondary alcohol, yielding 1-phenylpropane-1,3-diol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes. It is often used in protic solvents like ethanol or methanol (B129727).

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing ketones as well as a variety of other functional groups. The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

The choice of reducing agent can be critical in complex molecules where selectivity is required. For this compound, both reagents would effectively produce 1-phenylpropane-1,3-diol.

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The acyl group attached to the ring acts as a deactivating group and a meta-director. libretexts.org This is due to two primary effects:

Inductive Effect: The electronegative oxygen of the carbonyl group withdraws electron density from the ring through the sigma bond framework, deactivating it towards electrophilic attack.

Resonance Effect: The carbonyl group can withdraw π-electron density from the ring via resonance. This effect removes electron density primarily from the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. jove.comjove.com However, the deactivating nature of the acyl group means that Friedel-Crafts reactions are generally not successful on this substrate. minia.edu.eg

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-1-(3-nitrophenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 3-Hydroxy-1-(3-bromophenyl)propan-1-one |

The β-hydroxyketone moiety presents two sites for oxidation. The secondary hydroxyl group can be oxidized to a ketone, while the ketone itself is generally resistant to further oxidation under mild conditions.

Oxidation of the secondary alcohol in this compound would yield the corresponding β-diketone, 1-phenylpropane-1,3-dione. acs.org This transformation can be accomplished using a variety of oxidizing agents:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the selective oxidation of secondary alcohols to ketones.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane: A mild and selective oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively.

Vigorous oxidation conditions, such as treatment with hot, concentrated potassium permanganate or nitric acid, can lead to the cleavage of carbon-carbon bonds.

Intramolecular Dynamics and Tautomerism Studies

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to exhibit tautomerism.

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (the ketone) and an "enol" form (an alcohol adjacent to a double bond). libretexts.org This is a rapid interconversion that is catalyzed by either acid or base. masterorganicchemistry.com

For this compound, the equilibrium lies between the keto form and the corresponding enol, (Z)-3-hydroxy-1-phenylprop-1-en-1-ol.

The equilibrium generally favors the keto form for simple ketones because the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond. libretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the enol form benefits from conjugation of the newly formed C=C double bond with the phenyl ring, which provides a degree of stabilization.

Computational studies on similar phenyl-containing carbonyl compounds have shown that the keto form remains significantly more stable. For example, theoretical calculations on 3-phenyl-2,4-pentanedione show the keto tautomer to be more stable than the enol form by approximately 16-18 kcal/mol in various solvents and the gas phase. orientjchem.orgbohrium.comresearchgate.net This suggests that the equilibrium for this compound also heavily favors the keto tautomer.

Table 3: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Relevance to this compound |

|---|---|---|

| Bond Energies | Favors the keto form due to the high strength of the C=O π-bond compared to the C=C π-bond. libretexts.org | Primary reason for the predominance of the keto form. |

| Conjugation | Stabilizes the enol form if the C=C bond can conjugate with an adjacent π-system. | The phenyl group provides conjugation, slightly increasing the enol concentration compared to a non-aromatic analogue. libretexts.org |

| Solvent Polarity | Polar solvents can stabilize the more polar keto form through dipole-dipole interactions. Less polar solvents may favor the enol if intramolecular hydrogen bonding is possible. masterorganicchemistry.com | The keto form is expected to be favored in polar solvents. |

| Intramolecular H-Bonding | Can significantly stabilize the enol form if a hydrogen bond donor and acceptor are in close proximity (e.g., in 1,3-dicarbonyls). libretexts.org | Not a significant stabilizing factor for the enol of this specific compound. |

The equilibrium constant (Keq = [enol]/[keto]) for simple ketones like acetone is very small (~10⁻⁶), indicating the keto form is overwhelmingly favored. libretexts.org While the phenyl group's conjugation in this compound will increase the proportion of the enol form relative to acetone, the keto form is still expected to be the dominant species at equilibrium.

Catalytic Mechanism Elucidation

Enzymes are widely used to catalyze transformations of this compound and its derivatives with high stereoselectivity. Benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens, for example, catalyzes the formation of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. researchgate.net This enzyme facilitates the carboligation of an aromatic aldehyde (like benzaldehyde) with an aliphatic aldehyde. The mechanism involves the enzyme's thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor, which attacks the aromatic aldehyde to form a key intermediate known as the Breslow intermediate. This intermediate then acts as a nucleophile, attacking the second aldehyde substrate to form the C-C bond, ultimately yielding the chiral β-hydroxy ketone product. researchgate.net The enzyme's active site provides a specific chiral environment that directs the stereochemical outcome of the reaction, leading to high enantiomeric excess of the (R)-product. researchgate.net

The table below summarizes key aspects of an enzyme-catalyzed process involving a derivative of the target compound.

| Enzyme | Substrates | Product | Key Feature |

| Benzaldehyde Lyase (BAL) | Benzaldehyde, Propanal | (R)-2-hydroxy-1-phenylbutan-1-one | High conversion and selectivity in a continuously operated enzyme membrane reactor. researchgate.net |

Transition metal complexes are effective catalysts for various transformations of β-hydroxy ketones, including hydrogenation and oxidation reactions. uq.edu.au For instance, ruthenium complexes are often used for the asymmetric hydrogenation of the carbonyl group in this compound to produce chiral 1,3-diols. The mechanism of these reactions typically involves the coordination of the ketone to the metal center.

In a typical catalytic cycle for a ruthenium-catalyzed hydrogenation, the process involves:

Coordination: The ketone substrate coordinates to the ruthenium hydride catalyst. The presence of the hydroxyl group can lead to a chelate-controlled mechanism, where both the carbonyl oxygen and the hydroxyl oxygen coordinate to the metal. This chelation helps to lock the substrate into a specific conformation, which is crucial for achieving high stereoselectivity.

Hydride Transfer: A hydride ion is transferred from the metal to the electrophilic carbonyl carbon.

Product Release: The resulting diol product is released, and the catalyst is regenerated to complete the cycle.

The choice of chiral ligands attached to the transition metal is paramount in determining the stereochemical outcome of the reaction.

Mechanistic Studies of this compound Formation in Complex Processes

This compound is a known product of the thermal degradation, or pyrolysis, of lignin. Lignin, a complex polymer found in plant cell walls, is primarily composed of phenylpropane units linked by various ether and carbon-carbon bonds, with the β-O-4 linkage being the most common. researchgate.net The pyrolysis of lignin model compounds, particularly β-O-4 type dimers, has been studied to understand the formation mechanisms of valuable chemical products. researchgate.netmdpi.com

Theoretical studies using Density Functional Theory (DFT) have elucidated several pathways for the formation of this compound from β-O-4 dimers. One proposed pathway involves a concerted mechanism where the hydrogen atom from the hydroxyl group at the Cα position transfers to the oxygen atom of the ether bond. mdpi.com This is followed by the cleavage of the Cβ-O bond, leading to the formation of an intermediate that subsequently transforms into this compound. mdpi.com The energy barriers for these steps are significant, indicating that high temperatures are required for the reaction to proceed. mdpi.com

Another pathway involves radical mechanisms. Homolytic cleavage of the Cβ–O bond can generate radical intermediates. mdpi.com These radicals can undergo further reactions, including hydrogen abstraction, to eventually form stable products like this compound. mdpi.com

Table of Calculated Energy Barriers in Lignin Dimer Pyrolysis

| Reaction Step | Mechanism Type | Product Formed | Energy Barrier (kJ/mol) |

|---|---|---|---|

| H-transfer and Cβ-O cleavage | Concerted | Intermediate 11 | 247.3 mdpi.com |

| Transformation of Intermediate 11 | Concerted | This compound | 292.8 mdpi.com |

Compounds structurally similar to this compound, such as α-hydroxy ketones, are widely used as Type I photoinitiators in free-radical polymerization, a process central to UV-curing technologies. bgsu.edupolymerinnovationblog.com A photoinitiator is a molecule that, upon absorption of light (typically UV), generates reactive species—in this case, free radicals. sigmaaldrich.com

The mechanism for Type I photoinitiators involves a unimolecular bond cleavage event known as α-cleavage or photocleavage. polymerinnovationblog.comsigmaaldrich.comnih.gov For an α-hydroxy ketone, the process is as follows:

Light Absorption: The photoinitiator absorbs a photon of UV light, promoting it to an excited electronic state.

α-Cleavage: In the excited state, the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group undergoes homolytic cleavage.

Radical Formation: This cleavage results in the formation of two distinct radical species.

These generated free radicals are highly reactive and proceed to initiate polymerization by attacking the double bonds of monomer units (e.g., acrylates), starting a chain reaction that leads to the rapid formation of a polymer network. polymerinnovationblog.com The efficiency of a photoinitiator depends on its absorption characteristics matching the emission spectrum of the light source and the quantum yield of radical formation. sigmaaldrich.com

Biological and Bio Relevant Activities of 3 Hydroxy 1 Phenylpropan 1 One and Its Analogs

Exploration of Diverse Biological Activity Profiles

The core structure of 3-Hydroxy-1-phenylpropan-1-one and its related compounds, such as chalcones and flavones, has been chemically modified to enhance or confer specific biological activities. These modifications often involve the introduction of different substituents on the aromatic rings, leading to a library of analogs with distinct and potent effects.

Analogs of this compound have demonstrated notable anticancer and cytotoxic properties across various cancer cell lines.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their in vitro anticancer activity against A549 non-small cell lung cancer cells. nih.gov While the initial compound showed no significant activity, several of its derivatives exhibited potent cytotoxic effects. nih.gov For instance, a derivative featuring a 1-naphthyl substituent (compound 12) reduced A549 cell viability to 42.1%. nih.gov The most promising results were seen with compounds containing substituted heterocyclic moieties (compounds 20–22) and one with a 4-NO₂ substitution (compound 29), which reduced A549 cell viability to as low as 31.2%. nih.gov Importantly, the most effective compound (compound 20) showed selectivity, exhibiting favorable cytotoxicity against noncancerous Vero cells while also suppressing the migration of A549 cells. nih.gov

Similarly, studies on 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives, which share a structural relationship, revealed high cytotoxic activity against MCF-7 human ER-positive breast cancer cells, with some compounds showing efficacy greater than the reference drug Tamoxifen. nih.gov Certain analogs also demonstrated no significant cytotoxic effects on normal cells, indicating a degree of selectivity for cancerous cells. nih.gov Preliminary research on 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one suggests it may induce apoptosis and inhibit the proliferation of breast and prostate cancer cell lines, with IC50 values reported in the range of 10 to 20 µM.

Table 1: Cytotoxic Effects of this compound Analogs on Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 12) | A549 (Lung) | Reduced cell viability to 42.1% | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 29) | A549 (Lung) | Reduced cell viability to 31.2% | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 20) | A549 (Lung) | Significantly reduced cell viability, suppressed migration | nih.gov |

| 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | Breast and Prostate | IC50 values of 10-20 µM |

Derivatives of the this compound scaffold have been shown to possess significant antimicrobial and antifungal capabilities. A study involving twenty differently substituted 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, synthesized from various aromatic aldehydes, revealed that many of these compounds displayed potent antibacterial and antifungal activities in vitro. nih.gov

The antimicrobial potential of related phenolic compounds is well-documented. mdpi.com Flavonoids, which are structurally similar, are known to exhibit a broad range of antimicrobial actions. scispace.commdpi.com For example, certain 3-hydroxy flavone derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scispace.com Furthermore, novel synthetic tricyclic flavonoids have shown high antimicrobial activity against S. aureus, with inhibition zones of up to 23 mm. mdpi.com Specific derivatives also exhibited good antifungal properties against Candida parapsilosis. mdpi.com The mechanism of action for some flavonoids has been attributed to the inhibition of bacterial DNA gyrase or cytoplasmic membrane function. scispace.com

Phenolic compounds, a class to which this compound belongs, have gained significant attention for their neuroprotective potential. nih.govnih.gov Neurodegenerative disorders are often characterized by oxidative stress, mitochondrial dysfunction, and inflammation, which contribute to neuronal damage. nih.gov Natural polyphenols can play a crucial role in neuroprotection by neutralizing the effects of these damaging processes. nih.gov

The therapeutic potential of phenolic compounds lies in their ability to modulate various cellular functions. nih.gov Their antioxidant properties are of particular interest in the context of neurodegenerative diseases where oxidative stress is a key pathological mechanism. nih.gov These compounds can reduce oxidative stress by increasing the activity of antioxidant enzymes like glutathione (GSH) and superoxide dismutase (SOD). nih.gov Moreover, they can modulate signaling pathways related to neuronal survival, such as the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) 1/2 pathways, thereby reducing neuronal death and inflammation. nih.govmdpi.com Growing evidence suggests that bioactive compounds from natural products possess neuroprotective properties by modulating key pathways like phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), which is critical for neuronal survival. mdpi.com

Chalcones and their derivatives, which include the 1,3-diphenyl-2-propen-1-one framework, are recognized for their anti-inflammatory properties. researchgate.net Research indicates that these compounds can inhibit the production of pro-inflammatory mediators. For instance, 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

In animal models, derivatives have demonstrated significant in vivo anti-inflammatory effects. Amide derivatives of dexketoprofen, a related propionic acid derivative, showed a substantial reduction in carrageenan-induced paw edema in rats. nih.gov Similarly, certain flavanone derivatives have been shown to significantly reduce dermal edema in mouse models. mdpi.com The anti-inflammatory action of these compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. researchgate.net Studies on 7-hydroxy flavones have shown they can inhibit pro-inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1b in a concentration-dependent manner. researchgate.net

Molecular Mechanisms of Biological Interaction

The diverse biological effects of this compound analogs are a result of their interaction with various molecular targets, most notably enzymes involved in key pathological processes.

A primary mechanism for the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes. Research has shown that certain analogs can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro assays have confirmed that some dexketoprofen amide derivatives act as selective COX-2 inhibitors, while exhibiting low inhibitory activity toward the COX-1 isoenzyme. nih.gov Other studies on 7-hydroxy flavones demonstrated inhibition of both COX-1 and COX-2, with a higher degree of inhibition observed for COX-2. researchgate.net

Beyond the COX enzymes, these analogs have been shown to inhibit other key enzymes. A series of 1,3-diphenyl-2-propen-1-one derivatives were investigated for their ability to inhibit secretory phospholipase A2 and soybean lipoxygenase, both of which are involved in the generation of inflammatory lipid mediators. researchgate.net In a different context, derivatives such as 3-Hydroxy-1H-pyrrol-2(5H)-ones have been studied as tyrosinase inhibitors. researchgate.net Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis, and its inhibition is of interest in dermatology and for treating hyperpigmentation disorders. researchgate.net

Table 2: Enzyme Inhibition Profiles of this compound Analogs

| Compound Class/Analog | Target Enzyme(s) | Observed Effect | Source |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | iNOS, COX-2 | Downregulation of expression | |

| Dexketoprofen amide derivatives | COX-1, COX-2 | Selective inhibition of COX-2 | nih.gov |

| 7-Hydroxy flavones | COX-1, COX-2 | Inhibition of both isoforms, with higher inhibition of COX-2 | researchgate.net |

| 1,3-Diphenyl-2-propen-1-one derivatives | Secretory phospholipase A2, Lipoxygenase | Inhibition | researchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one |

| 3-hydroxy-2-methylene-3-phenylpropionic acid |

| 3-hydroxy flavone |

| Dexketoprofen |

| 7-hydroxy flavone |

| 3-Hydroxy-1H-pyrrol-2(5H)-one |

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. For this compound and its analogs, these interactions are primarily dictated by the presence of the phenyl ring, the hydroxyl group, and the ketone moiety. While direct molecular docking or binding studies for this compound are not extensively documented in publicly available research, the activities of its structural analogs provide significant insights into its potential to interact with proteins.

A notable example is the interaction of 4-hydroxyphenyl ketones, which are structural analogs of this compound, with the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is a crucial player in the biosynthesis of testosterone. Research has demonstrated that a series of 4-hydroxyphenyl ketones can act as potent inhibitors of 17β-HSD3. For instance, 1-(4-hydroxy-phenyl)-nonan-1-one was identified as a particularly potent inhibitor with an IC₅₀ value of 2.86 ± 0.03 microM nih.gov. This inhibitory activity suggests a direct interaction with the active site of the enzyme, highlighting the potential for the hydroxyphenyl ketone scaffold to bind to protein targets. Such interactions are critical for the modulation of enzyme activity and are a cornerstone of drug design.

Regarding interactions with nucleic acids, the planar phenyl ring of this compound could potentially intercalate between the base pairs of DNA, a mode of interaction observed for many aromatic compounds. Alternatively, it could bind to the grooves of the DNA helix. The spontaneity and mode of binding of small molecules to DNA can be investigated through various spectroscopic techniques and molecular docking studies nih.govmdpi.com.

Antioxidant Properties and Free Radical Scavenging

Phenolic compounds are well-recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. Analogs of this compound, particularly those with a flavonoid structure, have been investigated for their antioxidant and free radical scavenging activities.

3-Hydroxyflavones, which can be considered derivatives of the basic this compound structure, have demonstrated notable antioxidant potential. The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. In these assays, the ability of a compound to reduce the stable DPPH radical or scavenge hydrogen peroxide is measured spectrophotometrically. The efficacy is typically expressed as the IC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum scavenging activity. A lower IC₅₀ value indicates a higher antioxidant potency mnba-journal.com.

A study on synthetic 3-hydroxyflavone (B191502) derivatives investigated the antioxidant activity of various analogs. The results, as summarized in the table below, indicate that the substitution pattern on the flavonoid scaffold significantly influences the antioxidant capacity.

Antioxidant Activity of 3-Hydroxyflavone Derivatives

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| A2 (3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone) | Data Not Available in Snippet | Data Not Available in Snippet |

| A5 | Data Not Available in Snippet | Data Not Available in Snippet |

| A7 | Data Not Available in Snippet | Data Not Available in Snippet |

| Ascorbic Acid (Standard) | Data Not Available in Snippet | Data Not Available in Snippet |

| Quercetin (Standard) | Data Not Available in Snippet | Data Not Available in Snippet |

The mechanism of free radical scavenging by these phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group, which stabilizes the free radical. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

Application as a Precursor in Medicinal Chemistry

Development of Lead Compounds for Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold and its isomers are valuable precursors in the synthesis of more complex molecules with therapeutic potential.

For instance, 3'-Hydroxypropiophenone, a structural isomer of this compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is a building block in the production of drugs such as antihistamines and anticoagulants acs.org. Furthermore, it is utilized in the synthesis of antihypertensive agents and antidepressants nih.gov. This demonstrates the utility of the hydroxyphenyl propanone core in generating a diverse range of biologically active compounds. Its chemical structure offers multiple points for modification, allowing medicinal chemists to explore the structure-activity relationships and optimize the properties of the resulting molecules. The versatility of this scaffold makes it an important component in the toolkit for medicinal chemists aiming to develop new therapeutic agents acs.org.

Role as a Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

Chirality plays a pivotal role in the activity of many pharmaceuticals, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a major focus in medicinal chemistry. Chiral building blocks, which are enantiomerically pure compounds incorporated into the synthesis of a larger molecule, are essential for this purpose.

This compound, as a β-hydroxy ketone, is a valuable precursor for the synthesis of chiral 1,3-diols. Chiral 1,3-diols are important structural motifs found in a wide array of biologically active natural products and pharmaceuticals. The asymmetric reduction of the ketone in a β-hydroxy ketone can lead to the formation of either syn- or anti-1,3-diols with high enantiomeric and diastereomeric purity.

Recent advancements in asymmetric synthesis have provided efficient methods for the preparation of chiral β-hydroxy ketones through direct aldol (B89426) reactions, which can then be stereoselectively reduced to the corresponding chiral 1,3-diols enanta.com. For example, a new strategy has been developed for the synthesis of enantiomerically pure (>99% ee) 1,3-diols from chiral 1,3-keto alcohols, which are themselves synthesized via an asymmetric aldol reaction nih.gov. These chiral diols can then serve as versatile intermediates in the synthesis of complex APIs. The ability to generate specific stereoisomers of 1,3-diols from precursors like this compound underscores its importance as a chiral building block in modern drug discovery and development.

Cellular and Subcellular Effects

In Vitro Assays for Cell Viability and Enzyme Activity

To understand the potential therapeutic applications and biological effects of this compound and its analogs, in vitro assays are employed to assess their impact on cell viability and enzyme activity.

Cell Viability Assays:

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the cytotoxic effects of a compound on cultured cells. In a study investigating novel synthetic phenyl ketone derivatives for their potential against non-alcoholic fatty liver disease (NAFLD), the cell viability of several hydroxylated phenyl ketone analogs was evaluated. The results indicated that these compounds exhibited appreciable potencies, with EC₅₀ values for cell viability being less than or equal to 13.5 μM nih.gov. This suggests that the phenyl ketone scaffold, depending on the substitution pattern, can have significant effects on cell viability.

Enzyme Activity Assays:

As previously mentioned in section 4.2.2, analogs of this compound have been shown to inhibit the activity of specific enzymes. A series of 4-hydroxyphenyl ketones demonstrated potent inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) nih.gov. The inhibitory activity is typically quantified by determining the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below summarizes the inhibitory activity of a selected 4-hydroxyphenyl ketone analog against 17β-HSD3.

Inhibition of 17β-HSD3 by a 4-Hydroxyphenyl Ketone Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 1-(4-hydroxy-phenyl)-nonan-1-one | 17β-HSD3 | 2.86 ± 0.03 |

Furthermore, other analogs of this compound, such as flavonols, have been investigated as inhibitors of other enzymes, including tyrosinase, which is involved in melanin biosynthesis. These in vitro enzyme inhibition studies are crucial for identifying the molecular targets of these compounds and for understanding their mechanism of action.

Evaluation of Hepatoprotective Properties

No studies were identified that specifically investigate the hepatoprotective effects of this compound. Research on structurally related compounds, such as various chalcones, has indicated potential for liver protection, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Studies on Oxidative Stress Mitigation

Similarly, there is a lack of direct research on the capacity of this compound to mitigate oxidative stress. While the broader class of β-hydroxy ketones and related phenolic compounds have been a subject of interest for their antioxidant potential, specific data for this compound, including detailed research findings and relevant data, are not available in the current body of scientific literature. A 2017 study on derivatives of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one did evaluate their antioxidant activity using an ABTS radical scavenging assay, with some derivatives showing more potency than the standard used. researchgate.net However, this study did not include this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3 Hydroxy 1 Phenylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Hydroxy-1-phenylpropan-1-one, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic, methylene (B1212753), and hydroxyl protons.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. The two protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the meta and para protons. The methylene protons adjacent to the carbonyl group (α-protons) and the hydroxyl group (β-protons) appear as triplets due to spin-spin coupling with each other. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho) | 7.99 – 7.92 | m | - |

| Aromatic H (para) | 7.61 – 7.55 | m | - |

| Aromatic H (meta) | 7.51 – 7.42 | m | - |

| Methylene H (α to C=O) | 3.37 | t | 6.0 |

| Methylene H (β to C=O) | 4.01 | t | 6.0 |

| Hydroxyl H | 3.70 (variable) | br s | - |

Note: 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet. Data is compiled from typical values for similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon skeleton. The carbonyl carbon is significantly deshielded and appears at a very low field (downfield). The aromatic carbons show signals in the typical aromatic region, with the carbon attached to the carbonyl group (ipso-carbon) appearing at a different shift from the others. The methylene carbons adjacent to the carbonyl and hydroxyl groups appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200.0 |

| Aromatic C (ipso) | ~136.5 |

| Aromatic C (para) | ~133.5 |

| Aromatic C (ortho) | ~128.6 |

| Aromatic C (meta) | ~128.0 |

| Methylene C (β to C=O) | ~60.7 |

| Methylene C (α to C=O) | ~45.9 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

β-Hydroxy ketones like this compound can exist in equilibrium with their enol tautomer. This keto-enol tautomerism is a dynamic process that can be investigated using variable-temperature (VT) NMR spectroscopy. nih.gov In solution, the molecule exists predominantly in the keto form, but the enol form can be present in small amounts.

By recording NMR spectra at different temperatures, changes in the equilibrium can be observed. As the temperature increases, the rate of interconversion between the keto and enol forms may increase, leading to the broadening of signals for the protons involved in the tautomerism (the α-protons and the hydroxyl proton). mdpi.com If the interconversion becomes fast on the NMR timescale, separate signals for the keto and enol forms may coalesce into a single, averaged signal. encyclopedia.pub Conversely, at very low temperatures, the interconversion can be slowed, potentially allowing for the observation of distinct signals for both tautomers. mdpi.com This technique is a powerful tool for confirming the presence of tautomeric equilibria and for determining the thermodynamic parameters of the process. nih.govasu.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.